2-Bromo-5-(4-bromophenyl)-1,3-oxazole
Description
2-Bromo-5-(4-bromophenyl)-1,3-oxazole is a brominated heterocyclic compound featuring an oxazole core substituted with bromine at position 2 and a 4-bromophenyl group at position 4. Oxazole derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . Its structure (molecular formula: C₉H₅Br₂NO) distinguishes it from simpler oxazole analogs through the presence of dual bromine substituents, which enhance its molecular weight (308.96 g/mol) and influence electronic properties .
Properties
Molecular Formula |
C9H5Br2NO |
|---|---|
Molecular Weight |
302.95 g/mol |
IUPAC Name |
2-bromo-5-(4-bromophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5Br2NO/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H |
InChI Key |
MLCZQCSXMDKRBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4-bromophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzoyl chloride with 2-amino-2-bromoacetophenone in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atoms at positions 2 and 4 enable participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Key Examples:
-
Mechanistic Insight : The oxidative addition of Pd(0) to the C–Br bond initiates these reactions, followed by transmetallation or amine coordination .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient oxazole ring activates the bromine substituents for nucleophilic displacement.
Reactivity Trends:
-
Position 2 Bromine : More reactive due to conjugation with the oxazole ring’s nitrogen .
-
Position 4 Bromine : Less reactive but susceptible to strong nucleophiles (e.g., amines, alkoxides) .
Experimental Data:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium Methoxide | DMF, 60°C, 6 h | 2-Methoxy-5-(4-bromophenyl)-1,3-oxazole | 92% | |
| Piperidine | DCM, RT, 2 h | 2-Piperidinyl-5-(4-bromophenyl)-1,3-oxazole | 78% |
Cyclization and Ring-Opening Reactions
The oxazole ring undergoes transformations under acidic or basic conditions.
Cyclization:
Ring-Opening:
Halogen Exchange Reactions
Bromine substituents can be replaced via halogen dance isomerization or metal-halogen exchange.
Example:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CuI, LiCl | DMF, 140°C, 24 h | 2-Chloro-5-(4-bromophenyl)-1,3-oxazole | 63% |
Photochemical Reactions
Solar irradiation induces bromine displacement in the presence of aryl halides, enabling green synthesis .
Solar-Driven Coupling:
| Aryl Halide | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Chlorophenyl iodide | Sunlight, DMF, 6 h | 2-Bromo-5-(4-bromo-4'-chlorobiphenyl)-1,3-oxazole | 81% |
Biological Interactions
While not a direct chemical reaction, the compound’s bromine atoms facilitate halogen bonding with biomolecules:
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound has been identified as a promising candidate for the development of new pharmaceutical agents due to its unique structural features. The presence of bromine atoms enhances its biological activity, allowing it to interact effectively with various biological targets. This interaction capability suggests potential applications in drug design aimed at treating diseases such as cancer and inflammation.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of 2-bromo-5-(4-bromophenyl)-1,3-oxazole exhibit significant anticancer properties. For instance, studies involving molecular docking simulations have shown that these compounds can inhibit key enzymes involved in cancer cell proliferation, such as cyclooxygenase-2 (COX-2) .
Table 1: Biological Activity of 2-Bromo-5-(4-bromophenyl)-1,3-oxazole Derivatives
| Compound | Target Enzyme | Activity | Reference |
|---|---|---|---|
| Compound A | COX-2 | IC50 = 0.45 µM | |
| Compound B | Protein Kinase | IC50 = 0.30 µM | |
| Compound C | Topoisomerase I | IC50 = 0.25 µM |
Materials Science
Chemical Reactivity
The unique structure of 2-bromo-5-(4-bromophenyl)-1,3-oxazole allows it to serve as a building block in the synthesis of novel materials. Its reactivity can be exploited in creating polymers and advanced materials with tailored properties.
Table 2: Potential Applications in Materials Science
| Application Area | Description |
|---|---|
| Polymer Synthesis | Used as a monomer to create functionalized polymers with enhanced properties. |
| Coatings | Its chemical stability makes it suitable for protective coatings in industrial applications. |
| Sensors | The compound's reactivity can be utilized in the development of chemical sensors. |
Cosmetic Formulations
Cosmetic Applications
In the cosmetic industry, compounds like 2-bromo-5-(4-bromophenyl)-1,3-oxazole are being explored for their potential benefits in skin care formulations due to their ability to interact with biological systems.
Case Study: Skin Bioavailability
Research indicates that formulations incorporating this compound can improve skin penetration and bioavailability of active ingredients. Studies have shown that when included in topical formulations, it enhances the efficacy of other active compounds by facilitating their absorption through the skin barrier .
Table 3: Efficacy of Cosmetic Formulations with 2-Bromo-5-(4-bromophenyl)-1,3-oxazole
Mechanism of Action
The mechanism of action of 2-Bromo-5-(4-bromophenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity to its targets through halogen bonding and other interactions. The oxazole ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and number of bromine atoms significantly alter the compound’s reactivity and bioactivity:
- 5-(4-Bromophenyl)-1,3-oxazole (CAS 72571-06-3) : Lacks the 2-bromo substituent, reducing steric hindrance and molecular weight (248.06 g/mol). This analog showed moderate antimicrobial activity against E. coli and Aspergillus niger at 200 μg/mL .
- 2-(4-Bromophenyl)-1,3-oxazole (CAS 176961-50-5) : Bromine at position 2 instead of 5. This positional isomer may exhibit distinct binding interactions due to altered dipole moments .
Table 1: Structural and Electronic Comparisons
Biological Activity
2-Bromo-5-(4-bromophenyl)-1,3-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a bromine atom at the 2-position and a 4-bromophenyl substituent at the 5-position of the oxazole ring, which contributes to its unique chemical properties and reactivity. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of 2-Bromo-5-(4-bromophenyl)-1,3-oxazole is CHBrNO. Its molecular weight is approximately 303 g/mol. The presence of bromine atoms enhances the compound's reactivity and binding affinity with biological molecules, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 303 g/mol |
| Structure Type | Heterocyclic |
Antimicrobial Activity
Research indicates that 2-Bromo-5-(4-bromophenyl)-1,3-oxazole exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported its potential to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in several cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The mechanism appears to involve the modulation of apoptotic pathways, with flow cytometry assays indicating dose-dependent effects on cell viability .
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of 2-Bromo-5-(4-bromophenyl)-1,3-oxazole on MCF-7 cells, revealing an IC value of approximately 15 µM. This indicates a significant potential for development as an anticancer agent compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| U-937 | Not specified | Modulation of apoptotic pathways |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, 2-Bromo-5-(4-bromophenyl)-1,3-oxazole has shown promise in anti-inflammatory applications. Studies have indicated that it can reduce inflammation markers in vitro and in vivo models. For instance, compounds containing oxazole rings have been linked to decreased edema in animal models when compared to standard anti-inflammatory drugs .
The biological activity of 2-Bromo-5-(4-bromophenyl)-1,3-oxazole is largely attributed to its ability to interact with specific molecular targets within cells. The bromine substituents enhance its binding affinity and reactivity with proteins and enzymes involved in various signaling pathways.
- Enzyme Inhibition : The compound may inhibit key enzymes that are crucial for cell proliferation and survival.
- Receptor Modulation : It can bind to specific receptors, altering their activity and leading to downstream effects such as apoptosis in cancer cells.
- Molecular Docking Studies : Computational studies suggest strong interactions between the compound and target proteins involved in cancer progression .
Q & A
Q. Advanced
- Cell Lines : MCF-7 (estrogen receptor-positive breast cancer) is used with cisplatin (IC₅₀ 12.46 μM) as a control.
- MTT Assay : Cells treated with 10–100 μM compound for 48–72 hours. Absorbance at 570 nm measures viability.
- Data Interpretation : IC₅₀ values (e.g., 15.6 μM for derivative OXL-2) indicate moderate cytotoxicity. Selectivity is assessed via comparative assays on non-cancerous cell lines (e.g., HEK293) .
How do substituents influence the biological activity of 2-Bromo-5-(4-bromophenyl)-1,3-oxazole derivatives?
Q. Advanced
- Bromine Position : 4-Bromophenyl at C5 enhances steric bulk and hydrophobic interactions with aromatase’s active site (e.g., Phe430).
- Oxazole Core : The nitrogen atom forms hydrogen bonds with catalytic residues (e.g., Met311), while bromine at C2 increases electrophilicity, improving binding .
Derivatives with electron-withdrawing groups (e.g., -NO₂) show reduced activity due to unfavorable polarity mismatches .
How can contradictions in activity data between derivatives be resolved?
Advanced
Discrepancies (e.g., OXL-2 vs. OXL-6 in cytotoxicity) arise from:
- Substituent Effects : Bulkier groups may hinder target access.
- Assay Variability : Normalize data using Z-score or strict protocol standardization.
- Off-Target Interactions : Perform kinome-wide profiling to identify unintended targets.
Cross-validation with molecular dynamics simulations (e.g., 100 ns trajectories) clarifies binding stability .
What are the key challenges in designing oxazole-based anticancer agents?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
